molecular formula C₁₁H₂₀O₅ B1140883 Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside CAS No. 74135-23-2

Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside

Cat. No.: B1140883
CAS No.: 74135-23-2
M. Wt: 232.27
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside typically involves the protection of hydroxyl groups and the selective methylation of specific positions on the galactopyranoside ring. One common method involves the use of acetone and acid catalysts to form the isopropylidene group, followed by methylation using methyl iodide and a base .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. This would involve the use of industrial reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or other substituted products.

Scientific Research Applications

Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside involves its interaction with enzymes and proteins that recognize specific glycan structures. It can act as a substrate or inhibitor in enzymatic reactions, influencing glycan synthesis and degradation pathways. The molecular targets include glycosidases and glycosyltransferases, which are enzymes involved in the modification of glycan structures .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-deoxy-2-O-methyl-3-O-benzyl-alpha-D-galactopyranoside
  • Methyl-beta-D-thiogalactoside
  • Alpha-methyl-D-mannopyranoside
  • Beta-D-glucopyranoside, methyl
  • Alpha-D-glucopyranoside, methyl

Uniqueness

Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside is unique due to its specific isopropylidene protection and methylation pattern, which makes it a valuable tool in studying specific glycan structures and interactions. Its unique structure allows for selective recognition and modification by enzymes, making it a versatile reagent in glycobiology research .

Properties

IUPAC Name

(3aS,6S)-6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O5/c1-6-7-8(16-11(2,3)15-7)9(12-4)10(13-5)14-6/h6-10H,1-5H3/t6?,7-,8?,9?,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLZDTWLBNXZFP-LDNHNQRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(C(O1)OC)OC)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]2C(C([C@H](O1)OC)OC)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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